molecular formula C21H23N3O5S2 B2679500 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone CAS No. 941908-19-6

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone

Cat. No.: B2679500
CAS No.: 941908-19-6
M. Wt: 461.55
InChI Key: GLYICGZZZVPDJG-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C21H23N3O5S2 and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis and Mechanisms

Amani and Nematollahi (2012) reported on the electrochemical synthesis involving the oxidation of related compounds, demonstrating the utility of electrochemical methods in creating new arylthiobenzazoles. Their work presents a Michael addition reaction facilitated by electrochemically generated p-quinone imine, which could have implications for the synthesis of compounds similar to 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone (Amani & Nematollahi, 2012).

Antimicrobial Activity of Pyridine Derivatives

Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the potential for such compounds to serve as bases for developing antimicrobial agents. Their research indicates the variability and modest activity against bacteria and fungi, suggesting areas where compounds like this compound might find application (Patel, Agravat, & Shaikh, 2011).

Crystal Structure and Computational Studies

Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel piperazine derivatives. Their findings provide insight into the molecular structure, interactions, and potential reactivity of compounds similar to the one , aiding in the understanding of their physical and chemical properties (Kumara et al., 2017).

Synthesis and Potential Therapeutic Applications

Research by Guo et al. (2006) into the synthesis of potent PPARpan agonists describes a process that includes a highly regioselective carbon-sulfur bond formation, which could be relevant to the synthesis and application of this compound in therapeutic contexts (Guo et al., 2006).

Properties

IUPAC Name

1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-28-15-6-8-16(9-7-15)31(26,27)14-19(25)23-10-12-24(13-11-23)21-22-20-17(29-2)4-3-5-18(20)30-21/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYICGZZZVPDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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